[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine
Description
[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine: is an organic compound that features both a dimethylamino group and a fluorophenyl group
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIIWRKMWWZQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Reductive amination offers an alternative pathway, particularly useful for avoiding harsh alkylation conditions. This method involves the condensation of 3-fluorobenzaldehyde with N,N-dimethylethylenediamine followed by reduction.
Procedure :
- Condensation : 3-Fluorobenzaldehyde (1.0 equivalent) and N,N-dimethylethylenediamine (1.2 equivalents) are refluxed in methanol with molecular sieves to absorb water, forming an imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) is added portionwise at 0°C, and the mixture is stirred for 6–12 hours. The reaction is monitored by thin-layer chromatography (TLC).
- Workup and Purification : The solution is acidified with dilute HCl, washed with ethyl acetate to remove neutral impurities, and basified with sodium hydroxide to precipitate the product. Further purification is achieved via column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
- Higher functional group tolerance compared to alkylation.
- Avoids formation of quaternary ammonium salts.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern industrial processes favor continuous flow systems to enhance reproducibility and scalability. A patented method for analogous amines involves:
- Reactor Setup : Two feed streams—3-fluorobenzyl chloride in DCM and N,N-dimethylethylene-diamine with K₂CO₃ in DCM—are merged in a micromixer at 20–60°C.
- Residence Time : 10–30 minutes, ensuring complete conversion.
- In-line Purification : The output is directed through a liquid-liquid separator, with the organic phase concentrated via wiped-film evaporation.
Yield : 90–95% at kilogram scale.
Catalytic Optimization
The use of polyphosphoric acid esters as catalysts, as described in patent WO2009037718A2, significantly accelerates amine formation. For [2-(dimethylamino)ethyl][(3-fluorophenyl)methyl]amine:
- Catalyst Loading : 5–10 wt% relative to the amine.
- Temperature : 35–40°C, reducing energy costs compared to traditional methods.
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Substitution | Reductive Amination | Continuous Flow Synthesis |
|---|---|---|---|
| Yield | 80–85% | 75–80% | 90–95% |
| Purity | >85% | >90% | >98% |
| Reaction Time | 12–24 h | 6–12 h | 0.5–1 h |
| Scalability | Moderate | Low | High |
| Cost Efficiency | High | Moderate | High |
Purification and Characterization
Recrystallization Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially leading to the removal of the fluorine atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of de-fluorinated products.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of dimethylamino and fluorophenyl groups with biological macromolecules such as proteins and nucleic acids.
Medicine: In medicinal chemistry, [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific electronic or steric properties imparted by the dimethylamino and fluorophenyl groups.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in hydrophobic and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- [2-(Dimethylamino)ethyl][(4-fluorophenyl)methyl]amine
- [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine
- [2-(Dimethylamino)ethyl][(3-chlorophenyl)methyl]amine
Comparison: Compared to its analogs, [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly influence the compound’s electronic properties and reactivity. For instance, the 3-fluoro derivative may exhibit different binding affinities and selectivities towards biological targets compared to the 2- or 4-fluoro derivatives.
Biological Activity
[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine, often referred to as a dimethylamino derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a dimethylamino group attached to an ethyl chain, which is further linked to a 3-fluorophenyl group. This unique structure allows for various interactions with biological targets, influencing its pharmacological properties.
The biological activity of [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the fluorophenyl moiety engages in hydrophobic and π-π interactions. These interactions can modulate the activity of target molecules, leading to diverse biological effects.
Biological Activities
- Binding Affinity :
- Pharmacological Properties :
Case Studies and Research Findings
- A notable study evaluated the compound's effectiveness as a ligand for PET imaging of SERT. Results indicated high selectivity and localization in brain areas associated with serotonin regulation, supporting its potential use in neuroimaging .
- Another investigation highlighted the synthesis of related compounds that leverage the dimethylamino pharmacophore for enhanced therapeutic effects against various diseases, including bacterial infections and cancer .
Comparative Analysis with Analogous Compounds
The biological activity of [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine can be contrasted with its analogs:
| Compound Name | Binding Affinity (K(i) nM) | Biological Activity |
|---|---|---|
| [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine | 0.24 | SERT binding, antimicrobial |
| [2-(Dimethylamino)ethyl][(4-fluorophenyl)methyl]amine | TBD | TBD |
| [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine | TBD | TBD |
This table illustrates that variations in the position of the fluorine atom can significantly impact binding affinities and biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine, and how are intermediates characterized?
- Methodology : Synthesis typically involves nucleophilic substitution between 3-fluorobenzyl chloride and 2-(dimethylamino)ethylamine under basic conditions (e.g., K₂CO₃ or NaOH in anhydrous DMF or THF). Reaction progress is monitored via TLC or GC-MS. Intermediate purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Structural confirmation uses , , and FT-IR, with emphasis on resonances for the fluorophenyl ring (δ ~6.8–7.4 ppm) and dimethylaminoethyl group (δ ~2.2–2.5 ppm for N–CH₃) .
Q. How is the purity and stability of [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine assessed in storage conditions?
- Methodology : Purity is quantified via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA). Stability studies involve accelerated degradation under varying pH (1–13), temperature (4°C to 40°C), and light exposure. Degradation products (e.g., oxidized amines or hydrolyzed fluorophenyl derivatives) are identified using LC-MS/MS .
Q. What spectroscopic techniques are critical for distinguishing structural isomers of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formula. resolves fluorine positional isomers (e.g., 2- vs. 4-fluorophenyl derivatives). NOESY or ROESY NMR experiments differentiate spatial arrangements of the dimethylaminoethyl group relative to the fluorophenyl ring .
Advanced Research Questions
Q. How do electronic effects of the 3-fluorophenyl group influence reactivity in cross-coupling or functionalization reactions?
- Methodology : Fluorine’s electron-withdrawing effect enhances electrophilicity of the benzyl carbon, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Reaction kinetics are studied via in situ , tracking fluorine chemical shift changes during catalysis. DFT calculations (e.g., Gaussian09) model charge distribution and transition states .
Q. What strategies resolve contradictory data in biological assays (e.g., receptor binding vs. functional activity)?
- Methodology : Discrepancies between binding affinity (e.g., IC₅₀ in radioligand assays) and functional responses (e.g., cAMP modulation) may arise from off-target effects or allosteric modulation. Orthogonal assays (BRET for protein conformation, patch-clamp electrophysiology for ion channel activity) and mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) clarify mechanisms .
Q. How can enantiomeric resolution of this amine be achieved, and what chiral stationary phases are optimal?
- Methodology : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA or IB) with hexane/isopropanol/DEA mobile phase. Enantiomer ratios are quantified via circular dichroism (CD) spectroscopy. Asymmetric synthesis routes (e.g., using chiral auxiliaries or organocatalysts) are compared for enantiomeric excess (ee) using Mosher’s ester analysis .
Q. What computational models predict the compound’s pharmacokinetics (e.g., blood-brain barrier permeability)?
- Methodology : Molecular dynamics simulations (e.g., GROMACS) model lipid bilayer interactions. LogP values are calculated via COSMO-RS. In vitro BBB permeability assays (e.g., MDCK-MDR1 monolayers) validate predictions. Metabolic stability is assessed using liver microsomes and CYP450 inhibition screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
